molecular formula C21H24N6O2S B5986723 2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one

2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one

Cat. No.: B5986723
M. Wt: 424.5 g/mol
InChI Key: OJTWEIKNTAVZCM-UHFFFAOYSA-N
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Description

2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one is a complex organic compound that has garnered interest due to its potential therapeutic applications. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group, a pyrimidinone core, and a sulfanylmethyl group attached to a methylpyrimidine moiety.

Properties

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2S/c1-15-7-8-22-21(23-15)30-14-16-13-19(28)25-20(24-16)27-11-9-26(10-12-27)17-5-3-4-6-18(17)29-2/h3-8,13H,9-12,14H2,1-2H3,(H,24,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTWEIKNTAVZCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CC(=O)NC(=N2)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one typically involves multiple steps, starting with the preparation of the piperazine derivative. The methoxyphenyl group is introduced through a nucleophilic substitution reaction. The pyrimidinone core is synthesized separately and then coupled with the piperazine derivative under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidine derivatives, and various substituted analogs of the original compound .

Scientific Research Applications

2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through interaction with alpha1-adrenergic receptors. It acts as an antagonist, blocking the action of endogenous catecholamines like norepinephrine and epinephrine. This leads to the relaxation of smooth muscles in blood vessels, lower urinary tract, and prostate, making it potentially useful in treating conditions like hypertension and benign prostatic hyperplasia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one is unique due to its specific combination of functional groups, which confer distinct pharmacokinetic and pharmacodynamic properties. Its ability to selectively target alpha1-adrenergic receptors with high affinity sets it apart from other similar compounds .

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